molecular formula C11H6N2O2 B8410068 1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione

Cat. No.: B8410068
M. Wt: 198.18 g/mol
InChI Key: QOMZKFOABAYAHH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione is a fused heterocyclic compound of interest in medicinal chemistry and pharmacological research. Pyrroloquinoline derivatives are recognized as a promising scaffold with a plethora of biological effects due to their ability to interact with various biological targets . The specific topology of the pyrrole and quinoline rings is crucial for its biological activity, as these heterocyclic systems can engage in critical interactions such as hydrogen bonding with enzymes and receptors . While research is ongoing, compounds within this structural class have demonstrated significant potential in investigative studies, including antitumor, antibacterial, antifungal, and antiviral activities . Some analogs function as key intermediates in the synthesis of more complex molecules designed to inhibit specific disease pathways. Researchers are exploring these derivatives as tools to study conditions such as cancer, central nervous system (CNS) disorders, and coagulation diseases . The core pyrroloquinoline structure serves as a versatile pharmacophore for developing novel therapeutic agents, and its mechanism of action is typically target-dependent, potentially involving enzyme inhibition or receptor antagonism . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

3H-pyrrolo[3,2-f]quinoline-1,2-dione

InChI

InChI=1S/C11H6N2O2/c14-10-9-6-2-1-5-12-7(6)3-4-8(9)13-11(10)15/h1-5H,(H,13,14,15)

InChI Key

QOMZKFOABAYAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-Pyrrolo[3,2-h]quinoline (PQ)

  • Structural Differences : PQ lacks the 1,2-dione groups, instead having a hydrogen atom at position 1 and a lone proton at position 2. This reduces its electron-withdrawing capacity compared to the dione derivative.
  • Synthesis : PQ is synthesized via coupling reactions, such as the Suzuki-Miyaura coupling of boronic acids with bromopyridines, followed by purification modifications .
  • Applications: PQ forms hydrogen-bonded cyclic dimers and exhibits fluorescence quenching in methanol clusters, highlighting its utility in photophysical studies .

Quinoline-2,4(1H,3H)-dione Derivatives

  • Example: 3-Azido-6-chloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (1D) (). Structural Features: The dione groups at positions 2 and 4, combined with azido and chloro substituents, enhance electrophilicity for click chemistry applications. Reactivity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole derivatives (e.g., 3Aa, 3Ab), which show varied biological activities depending on substituents .
  • Comparison : The 1,2-dione configuration in the target compound may favor different regioselectivity in cycloaddition reactions compared to 2,4-dione analogs.

1H-Pyrrolo[3,2-c]quinoline Derivatives

  • Biological Relevance: This scaffold is a privileged structure in drug discovery, notably as 5-HT6 receptor antagonists (e.g., compounds with antitumor and antiobesity properties) .

Positional Isomers: 1H-Pyrrolo[3,4-b]quinoline-1,3(2H)-dione

  • Structure : The dione groups are at positions 1 and 3 instead of 1 and 2, altering the electron distribution and hydrogen-bonding sites .
  • Physical Properties :
    • Molecular Weight: 198.18 g/mol (identical to the target compound due to same formula, C11H6N2O2).
    • Spectroscopic Data: Distinct NMR and IR profiles due to differing carbonyl positions.

Physicochemical and Pharmacological Comparisons

Physical Properties

Property 1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione 1H-Pyrrolo[3,4-b]quinoline-1,3(2H)-dione Quinoline-2,4(1H,3H)-dione (1D)
Molecular Formula C11H6N2O2 C11H6N2O2 C16H11ClN4O3
Melting Point Not reported Not reported 228–232 °C (dec.)
Key IR Bands (cm⁻¹) ~1700–1670 (C=O stretch) ~1700–1670 (C=O stretch) 1710, 1670 (C=O)
Hydrogen Bonding Capacity High (two ketone groups) Moderate (one ketone adjacent to N) Moderate (two ketones)

Pharmacological Potential

  • Target Compound : The 1,2-dione groups may enhance interactions with enzymatic active sites, such as kinases or oxidoreductases, though specific studies are lacking.
  • Triazole Derivatives (e.g., 3Aa) : Exhibit antitumor activity via inhibition of topoisomerase II, attributed to the triazole moiety’s metal-chelating ability .
  • Pyrrolo[3,2-c]quinolines: Demonstrated 5-HT6 receptor antagonism (IC50 < 100 nM), suggesting the target compound’s dione groups could modulate receptor affinity if substituted appropriately .

Preparation Methods

Reaction Design and Substrate Selection

The one-pot synthesis of pyrroloquinolinediones typically employs 2-azidobenzaldehyde derivatives and maleimides or fumarates as core reactants. For example, a catalyst-free protocol involving 2-azidebenzaldehyde (3 ) and N-propylmaleimide (4 ) in acetonitrile under microwave irradiation at 115°C for 35 minutes yields 2-methyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione (1a ) with an 89% isolated yield. This method avoids traditional column chromatography, instead utilizing recrystallization from a 3:1 ethanol-water mixture or semi-preparative HPLC with a C18 column for purification.

The reaction mechanism proceeds via a thermally induced [3+2] cycloaddition between the azide and maleimide, followed by intramolecular cyclization to form the tricyclic quinoline core. Microwave irradiation enhances reaction kinetics, reducing processing times from hours to minutes compared to conventional heating.

Optimization and Scalability

Key variables influencing yield include:

  • Solvent polarity : Acetonitrile outperforms DMF or THF due to its optimal dielectric constant for microwave absorption.

  • Stoichiometry : A 1:1.1 molar ratio of azide to maleimide minimizes side reactions.

  • Temperature : Reactions conducted below 100°C result in incomplete cyclization, while temperatures above 120°C promote decomposition.

Scalability tests indicate consistent yields (85–90%) at gram-scale production, with HPLC purity exceeding 98%.

Pyrazole-Promoted Multicomponent Reactions

Green Chemistry Approach

A novel three-component reaction employing diketene, isatin, and primary amines in ethanol under reflux conditions provides access to pyrrolo[3,4-c]quinoline-1,3-diones with 73–90% yields. Pyrazole acts as a promoter rather than a catalyst, enabling bond reorganization without stoichiometric consumption. The reaction’s green credentials include:

  • Solvent : Ethanol (renewable, low toxicity).

  • Atom economy : 82–85%, with minimal byproducts.

  • Reusability : Pyrazole is recovered post-reaction with 81% efficiency.

Mechanistic Insights

The transformation involves sequential steps:

  • Ketenimine formation : Diketene reacts with primary amines to generate an unstable ketenimine intermediate.

  • Condensation : Isatin undergoes nucleophilic attack at the carbonyl group, forming a spirooxindole intermediate.

  • Cyclization : Pyrazole facilitates C–N bond cleavage and reformation, yielding the fused quinoline skeleton.

Notably, omitting pyrazole results in no product formation, underscoring its critical role in mediating bond rearrangements.

Comparative Analysis of Methodologies

Parameter Microwave Method Pyrazole-Promoted Method
Reaction Time 35 minutes4 hours
Yield 89%90%
Purification Recrystallization or HPLCFiltration and washing
Catalyst/Promoter NonePyrazole (recoverable)
Solvent AcetonitrileEthanol
Temperature 115°CReflux (~78°C)

The microwave method offers rapid synthesis but requires specialized equipment, whereas the pyrazole-mediated approach prioritizes sustainability at the expense of longer reaction times.

Alternative Pathways and Derivatives

Dichlorothienoquinoline Intermediate

A four-step synthesis starting from 2-azidobenzaldehyde involves:

  • Chlorination : Treatment with SOCl2 yields 3,3-dichlorothieno[3,4-b]quinolin-1(3H)-one (12 ) in 52% yield.

  • Aminolysis : Reaction with propylamine produces 2-propyl-3-propylimino-2,3-dihydropyrroloquinolin-1-one (13 ).

  • Acid Hydrolysis : HCl in dioxane cleaves the imine group, affording the final dione.

This route underscores the versatility of azide precursors in accessing diverse heterocyclic architectures.

Q & A

Q. Advanced Research Focus

  • Broad-panel receptor profiling : Radioligand binding assays against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panels) .
  • Functional assays : Measure cAMP accumulation (for 5-HT6R constitutive activity) and β-arrestin recruitment to distinguish neutral antagonists (e.g., compound 14 ) from inverse agonists .
  • CYP inhibition screening : Reduces attrition in later-stage development by identifying metabolic liabilities early .

How can oxidative/reductive transformations modify the pyrroloquinoline core?

Q. Advanced Research Focus

  • Oxidation : Hydrogen peroxide converts pyrrolidine rings to lactams, altering solubility (e.g., logP reduction by ~0.5 units) .
  • Reduction : Sodium borohydride selectively reduces ketones to alcohols while preserving the dione moiety .
  • Halogenation : Electrophilic substitution with Br₂/FeBr₃ introduces halogens at position 5, enabling subsequent cross-coupling .

What alternative heterocyclic systems are explored to improve pharmacokinetic properties?

Q. Advanced Research Focus

  • Imidazo[1,5-a]pyridines : Offer improved oral bioavailability (F% > 50% in rats) but reduced 5-HT6R affinity (Ki = 12 nM vs. 3 nM for pyrroloquinolines) .
  • Pyrazolo[4,3-c]quinolines : Retain cognitive effects but exhibit higher plasma protein binding (~95%) .
  • Chromenoquinolines : Synthesized via multi-component reactions (e.g., arylglyoxals + naphthol), though with unoptimized selectivity .

What computational tools aid in predicting metabolic pathways for this scaffold?

Q. Advanced Research Focus

  • ADMET Predictors : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation at position 4) .
  • Molecular Dynamics (MD) : Models solvent accessibility of labile groups (e.g., sulfonamides) to prioritize stable derivatives .
  • DEREK Nexus : Flags structural alerts (e.g., mutagenic potential of nitro intermediates) .

How are enantiomeric purity and chiral centers controlled during synthesis?

Q. Advanced Research Focus

  • Chiral HPLC : Resolves racemic mixtures (e.g., (S)-enantiomer of compound 14 shows 10-fold higher activity than (R)) .
  • Asymmetric catalysis : Chiral ligands like BINAP in palladium-catalyzed steps achieve ee > 90% .
  • X-ray crystallography : Validates absolute configuration post-synthesis .

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